molecular formula C9H8BrNS B1332095 4-Bromo-2,6-dimethylphenyl isothiocyanate CAS No. 32265-82-0

4-Bromo-2,6-dimethylphenyl isothiocyanate

Cat. No.: B1332095
CAS No.: 32265-82-0
M. Wt: 242.14 g/mol
InChI Key: CAANWLMQHPUROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dimethylphenyl isothiocyanate can be synthesized through the reaction of 4-bromo-2,6-dimethylphenylamine with thiophosgene (CSCl2) in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used under mild to moderate temperatures.

    Hydrolysis: This reaction typically occurs under acidic or basic conditions at room temperature.

Major Products

    Thioureas: Formed from nucleophilic substitution reactions.

    Amines: Resulting from hydrolysis reactions.

Scientific Research Applications

4-Bromo-2,6-dimethylphenyl isothiocyanate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

Similar Compounds

    Phenyl isothiocyanate: The parent compound without the bromine and methyl substitutions.

    4-Bromo-phenyl isothiocyanate: Similar structure but lacks the methyl groups.

    2,6-Dimethylphenyl isothiocyanate: Lacks the bromine substitution.

Uniqueness

4-Bromo-2,6-dimethylphenyl isothiocyanate is unique due to the presence of both bromine and methyl groups, which influence its reactivity and physical properties. The bromine atom increases the compound’s electrophilicity, while the methyl groups provide steric hindrance, affecting its interactions with other molecules .

Properties

IUPAC Name

5-bromo-2-isothiocyanato-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAANWLMQHPUROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N=C=S)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335021
Record name 4-Bromo-2,6-dimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32265-82-0
Record name 4-Bromo-2,6-dimethylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32265-82-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.